N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide is a chemical compound that features a naphthalene ring, a thiophene ring, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between naphthalen-2-yl ethylidene and thiophene-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base such as pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction could produce naphthalen-2-yl alcohols.
Scientific Research Applications
N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalen-2-yl-ethylamine: Shares the naphthalene ring structure but differs in its functional groups.
N-Naphthalen-2-yl-benzamide: Contains a naphthalene ring and an amide group, making it structurally similar but functionally distinct.
Uniqueness
N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide is unique due to the presence of both naphthalene and thiophene rings, along with the carbohydrazide group. This combination of structural features imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H14N2OS |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[(Z)-1-naphthalen-2-ylethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H14N2OS/c1-12(18-19-17(20)16-7-4-10-21-16)14-9-8-13-5-2-3-6-15(13)11-14/h2-11H,1H3,(H,19,20)/b18-12- |
InChI Key |
DJYKJOQULWTKMR-PDGQHHTCSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CS1)/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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